molecular formula C24H26OSi B12084995 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol

2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol

Cat. No.: B12084995
M. Wt: 358.5 g/mol
InChI Key: IYPJNWQNGKEOPA-UHFFFAOYSA-N
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Description

2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol is a chemical compound with the molecular formula C24H26OSi. It is known for its unique structural features, which include a fluorenyl group and a silyl-protected benzyl alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of novel materials with unique properties.

    Biological Studies: It is used in the study of biological systems and as a probe in biochemical assays.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the silyl-protected benzyl alcohol moiety can undergo hydrolysis to release the active benzyl alcohol. This dual functionality allows the compound to exert its effects through multiple pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]phenol
  • 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]aniline
  • 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]acetophenone

Uniqueness

2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol is unique due to its combination of a fluorenyl group and a silyl-protected benzyl alcohol moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C24H26OSi

Molecular Weight

358.5 g/mol

IUPAC Name

[2-[(9,9-dimethylfluoren-2-yl)-dimethylsilyl]phenyl]methanol

InChI

InChI=1S/C24H26OSi/c1-24(2)21-11-7-6-10-19(21)20-14-13-18(15-22(20)24)26(3,4)23-12-8-5-9-17(23)16-25/h5-15,25H,16H2,1-4H3

InChI Key

IYPJNWQNGKEOPA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[Si](C)(C)C4=CC=CC=C4CO)C

Origin of Product

United States

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